molecular formula C60H78N12O11S2 B10848165 Des-AA1,2,5,12,13-[D-Trp8]SRIF

Des-AA1,2,5,12,13-[D-Trp8]SRIF

Cat. No.: B10848165
M. Wt: 1207.5 g/mol
InChI Key: ANCUAJMQRRZZNC-JFMJRBFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,5,12,13-[D-Trp8]SRIF is a synthetic somatostatin (SRIF) analog designed to enhance receptor-binding affinity and metabolic stability. This octapeptide derivative retains the core residues critical for SRIF activity (positions 6–11) but lacks amino acids 1, 2, 5, 12, and 12. The substitution of L-Trp8 with its D-isomer (D-Trp8) stabilizes the peptide’s hairpin structure by facilitating hydrophobic interactions between the indole ring of D-Trp8 and the aliphatic side chain of Lys9 . This modification enhances conformational rigidity, serum stability, and broad-spectrum binding to all five somatostatin receptor subtypes (SSTR1–5), mimicking native SRIF’s pan-receptor activity .

Properties

Molecular Formula

C60H78N12O11S2

Molecular Weight

1207.5 g/mol

IUPAC Name

(4R,7S,10R,13S,16S,19S,22R,25R,28S)-28-amino-13,25-bis(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C60H78N12O11S2/c1-36(73)51-59(81)70-48(31-39-21-9-4-10-22-39)57(79)71-50(60(82)83)35-85-84-34-42(63)52(74)65-44(25-13-15-27-61)53(75)67-46(29-37-17-5-2-6-18-37)55(77)68-47(30-38-19-7-3-8-20-38)56(78)69-49(32-40-33-64-43-24-12-11-23-41(40)43)58(80)66-45(54(76)72-51)26-14-16-28-62/h2-12,17-24,33,36,42,44-51,64,73H,13-16,25-32,34-35,61-63H2,1H3,(H,65,74)(H,66,80)(H,67,75)(H,68,77)(H,69,78)(H,70,81)(H,71,79)(H,72,76)(H,82,83)/t36-,42-,44-,45+,46-,47+,48+,49+,50+,51-/m1/s1

InChI Key

ANCUAJMQRRZZNC-JFMJRBFYSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

The synthesis of Des-AA1,2,5,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Des-AA1,2,5,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions are less common for this compound but can involve the reduction of disulfide bonds if present.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT).

Scientific Research Applications

Des-AA1,2,5,12,13-[D-Trp8]SRIF has several scientific research applications:

Mechanism of Action

Des-AA1,2,5,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 4. This binding inhibits the release of various hormones and neurotransmitters, thereby regulating endocrine and neural functions. The molecular targets involved include G-protein-coupled receptors (GPCRs), which mediate the signal transduction pathways leading to the inhibition of adenylyl cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Receptor Affinities
Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5
This compound 10 2 5 50 8
CH-275 10–50 >1000 >1000 >1000 >1000
[D-Trp8,Dfp11]-SRIF ND 0.5 5.0 ND ND
Octreotide >1000 0.2 7.0 >1000 14
Table 2: Serum Stability of Key Analogs
Compound Serum Half-Life (hours)
Native SRIF 2–3
[D-Trp8]-SRIF 30
[L-Msa7,D-Trp8]-SRIF (5) 41
Octreotide 12

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